molecular formula C24H31NO4S B12147893 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B12147893
M. Wt: 429.6 g/mol
InChI Key: XFOCSFUMNJUAJI-UHFFFAOYSA-N
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Description

The compound 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide (hereafter referred to as the "target compound") is a substituted acetamide featuring a 2,6-dimethylphenoxy group, a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, and a 4-isopropylbenzyl group. The sulfone group enhances polarity and metabolic stability, while the 2,6-dimethylphenoxy and 4-isopropylbenzyl substituents likely influence lipophilicity and target binding .

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C24H31NO4S/c1-17(2)21-10-8-20(9-11-21)14-25(22-12-13-30(27,28)16-22)23(26)15-29-24-18(3)6-5-7-19(24)4/h5-11,17,22H,12-16H2,1-4H3

InChI Key

XFOCSFUMNJUAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form 2,6-dimethylphenoxyacetyl chloride. This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenoxy and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyl and Phenoxy Groups

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()
  • Key Differences : The benzyl group here is substituted with fluorine at the ortho position instead of isopropyl at the para position.
  • The 4-isopropylphenoxy group in the target compound increases steric bulk, which may reduce solubility but improve membrane permeability .
2-(Substituted Phenoxy)-N-(1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl)Acetamide ()
  • Key Differences : The bicyclic amine substituent replaces the tetrahydrothiophene sulfone.
  • These derivatives exhibit anti-inflammatory and analgesic activities, suggesting the phenoxy acetamide scaffold is critical for such effects .

Structural Analogues with Heterocyclic Moieties

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()
  • Key Differences: A thiazole ring replaces the tetrahydrothiophene sulfone, and the phenoxy group is substituted with chlorine.
  • Impact: The thiazole ring enables coordination with metal ions, which is absent in the sulfone-containing target compound.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
  • Key Differences : A pyrazolone ring replaces the sulfone group.
  • Impact :
    • The pyrazolone moiety introduces additional hydrogen-bonding sites, which may enhance intermolecular interactions in crystal packing.
    • Dihedral angles between aromatic rings and the amide plane (e.g., 44.5°–77.5°) suggest conformational flexibility differences compared to the target compound .

Spectral Features

Compound Type IR (C=O stretch) $^1$H NMR (Key Peaks) Reference
Target Compound (Inferred) ~1670 cm$^{-1}$ δ 5.3–5.5 ppm (–OCH$2$/–NCH$2$CO)
Triazole Derivatives 1671–1682 cm$^{-1}$ δ 5.38–5.48 ppm (–OCH$_2$)
2-Fluorobenzyl Analogue δ 7.2–8.4 ppm (Ar–H, fluorobenzyl)

Pharmacological Implications

  • Antimicrobial Potential: Structural similarity to benzylpenicillin () suggests possible antimicrobial activity for the target compound .
  • Anti-Inflammatory Activity: Phenoxy acetamide derivatives () exhibit anti-inflammatory effects, which may extend to the target compound depending on substituent interactions .
  • Metabolic Stability: The sulfone group in the target compound may reduce oxidative metabolism compared to non-sulfone analogues .

Biological Activity

2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25NO4S
  • Molecular Weight : 387.49 g/mol
  • CAS Number : 620554-72-5
  • Predicted Boiling Point : 626.0 ± 55.0 °C
  • Density : 1.26 ± 0.1 g/cm³

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This section summarizes key findings from recent studies.

Inhibition of SARS-CoV-2 RdRp

A study highlighted the efficacy of N-benzyl-acetamides, including derivatives similar to the compound , as inhibitors of SARS-CoV-2 RdRp. Compounds demonstrated moderate inhibitory activity ranging from 15% to 40% at a concentration of 10 µM. Notably, optimized derivatives showed improved potency with IC50 values ranging from 1.11 µM to 4.55 µM compared to the control remdesivir (IC50 = 1.19 µM) .

CompoundIC50 (µM)Activity Level
6d51.11 ± 0.05Potent
6b53.35 ± 0.21Moderate
Remdesivir1.19 ± 0.36Control

The mechanism by which these compounds inhibit RdRp involves binding interactions that disrupt RNA synthesis essential for viral replication. The presence of specific substituents on the benzyl ring significantly influences the inhibitory potency, highlighting the importance of molecular structure in drug design .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their derivatives:

  • Antiviral Activity : Research indicated that modifications in the substituents on the benzyl and thiophenyl groups enhanced antiviral activity against SARS-CoV-2, suggesting a structure-activity relationship critical for future drug development .
  • Cancer Research : Related compounds have been investigated for their potential anti-cancer properties, particularly targeting specific enzymes involved in tumor progression . The inhibition profiles suggest that similar mechanisms may be applicable to this compound as well.
  • Enzyme Inhibition : Studies on enzyme inhibition have shown that compounds with similar scaffolds exhibit significant activity against carbonic anhydrase isoforms, indicating a broader pharmacological profile that may include anti-inflammatory effects .

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